1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide
Description
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2.BrH/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDAALKMSOLMR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Solution-Phase Alkylation Methods
The most widely reported synthesis of 1-[(2-nitrophenyl)methyl]pyridin-1-ium bromide involves the direct alkylation of pyridine with 2-nitrobenzyl bromide in a polar aprotic solvent. This method follows the general quaternization mechanism for pyridinium salts, where the nucleophilic nitrogen of pyridine attacks the electrophilic benzyl carbon of 2-nitrobenzyl bromide.
Reaction Conditions and Stoichiometry
In a representative procedure, pyridine (1.0 equiv) is reacted with 2-nitrobenzyl bromide (1.05–1.2 equiv) in anhydrous acetonitrile under reflux (82°C) for 3–6 hours. The slight excess of alkylating agent ensures complete conversion of pyridine, as confirmed by $$^1$$H NMR monitoring. The product precipitates upon cooling and is isolated by filtration, yielding 80–89% of the target compound after washing with dichloromethane.
Table 1: Optimization of Conventional Alkylation Parameters
Challenges and Side Reactions
Competitive dialkylation is a key concern, particularly when excess 2-nitrobenzyl bromide is used. Studies using $$^1$$H NMR analysis show that increasing the alkylating agent beyond 1.2 equiv leads to a 2:1 ratio of mono- to dialkylated species. This side reaction is mitigated by strict stoichiometric control and incremental reagent addition.
Solvent-Free and Greener Synthesis Approaches
Recent advances emphasize solvent-free methodologies to improve sustainability and reduce purification complexity. A silica-supported solid-phase approach achieves comparable yields (85–92%) to conventional methods while eliminating toxic solvent use.
Mechanochemical Synthesis Protocol
- Grinding Reactants : Pyridine and 2-nitrobenzyl bromide (1:1 molar ratio) are ground with silica gel (200–300 mesh) in a mortar for 15 minutes.
- Thermal Activation : The mixture is heated in a muffle furnace at 60–70°C for 45–60 minutes.
- Product Isolation : The crude product is extracted with methanol and recrystallized from ethanol/water (4:1 v/v).
This method reduces reaction time by 50% compared to solution-phase synthesis and avoids chromatographic purification. Energy-dispersive X-ray spectroscopy (EDS) confirms the absence of residual silica in the final product.
Structural Characterization and Analytical Data
Spectroscopic Identification
$$^1$$H NMR (DMSO-$$d_6$$, 400 MHz) :
FT-IR (KBr, cm$$^{-1}$$) :
Industrial-Scale Production and Supplier Practices
Technical suppliers like Enamine and Sigma-Aldrich employ modified solution-phase protocols for bulk synthesis:
Table 2: Industrial Synthesis Parameters
| Supplier | Scale (kg/batch) | Purity (%) | Key Modifications |
|---|---|---|---|
| Enamine | 5–10 | 95 | Continuous flow reactor system |
| Sigma-Aldrich | 1–5 | 98 | Recrystallization from ethyl acetate |
These processes prioritize reproducibility, with in-process HPLC monitoring (C18 column, methanol/water 70:30 mobile phase) to maintain ≤2% impurity levels.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridinium ion can also participate in ionic interactions with negatively charged biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-[(2-nitrophenyl)methyl]pyridin-1-ium bromide with other pyridinium-based quaternary ammonium salts, focusing on substituent effects, applications, and physicochemical properties.
Structural and Thermal Properties
Substituents significantly influence melting points and stability:
Insight: Monomeric nitrophenyl derivatives like the target compound may exhibit lower melting points compared to dimeric or adamantyl-substituted analogs .
Biological Activity
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridin-1-ium core with a nitrophenylmethyl substituent. Its molecular formula is , and it possesses unique properties attributed to the nitro group, which is known to influence biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, studies have indicated that derivatives of nitrophenyl compounds can act as enzyme inhibitors, affecting pathways related to cell proliferation and apoptosis.
- Receptor Binding : It is hypothesized that this compound interacts with various receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The half-maximal inhibitory concentration (IC50) values were reported at approximately 25 μM for MCF-7 cells, indicating significant anticancer activity .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.5 to 2.0 mg/mL .
Case Study 1: Anticancer Efficacy
A study conducted by Morais et al. assessed the efficacy of this compound in inhibiting tumor growth in mice models. The results indicated a significant reduction in tumor size after treatment over a period of 14 days, with histological analyses showing increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against various bacterial strains. The study utilized disk diffusion methods and confirmed that the compound effectively inhibited bacterial growth, particularly against resistant strains .
Data Summary Table
| Biological Activity | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7 Cells) | Significant cytotoxicity | IC50 ~ 25 μM |
| Antimicrobial (S. aureus) | Inhibition of bacterial growth | MIC ~ 0.5 - 2.0 mg/mL |
| Antimicrobial (E. coli) | Effective against Gram-negative bacteria | MIC ~ 0.5 - 2.0 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
